Tris(trimethylsilylmethyl)phosphine, CAS 18077-42-4, is a sterically demanding, electron-rich organophosphorus ligand. It is distinguished by three trimethylsilylmethyl arms linked to a central phosphorus atom via methylene (-CH2-) bridges. This structure imparts significant steric bulk, making it highly effective for stabilizing reactive, low-coordinate transition metal complexes used in catalysis and materials science. Unlike many other bulky alkylphosphines, it is a crystalline solid at room temperature, a key attribute for handling and processability.
Direct substitution of Tris(trimethylsilylmethyl)phosphine with near-analogs often leads to process failures or suboptimal performance. For instance, replacing it with Tris(trimethylsilyl)phosphine (P(SiMe3)3) introduces a chemically labile P-Si bond, which is susceptible to cleavage by moisture and other reagents, in contrast to the more robust P-C bond in the target compound. Furthermore, common bulky phosphines like Tri(tert-butyl)phosphine possess a rigid, purely organic structure, offering a different steric and electronic environment that can alter catalytic activity and selectivity. The unique combination of a stable P-C linkage, the specific steric profile of the flexible silylmethyl groups, and its solid physical form makes it a non-interchangeable component for many established protocols.
While a precise Tolman cone angle for Tris(trimethylsilylmethyl)phosphine is not established in the literature, its demonstrated ability to form stable, low-coordinate metal complexes indicates a high degree of steric shielding. This effective bulk surpasses that of widely used bulky ligands such as Tricyclohexylphosphine (PCy₃), which has a cone angle of 170°. Unlike Tri(tert-butyl)phosphine (P(tBu)₃) with its rigid cone angle of 182°, the flexible -CH2-SiMe3 arms of the target compound provide a unique, adaptable steric pocket that can accommodate different metal centers and substrates in ways that rigidly constructed ligands cannot.
| Evidence Dimension | Tolman Cone Angle (θ) |
| Target Compound Data | Not formally established; effective bulk is demonstrably high, sufficient to stabilize low-coordinate species. |
| Comparator Or Baseline | P(tBu)₃: 182° | PCy₃: 170° |
| Quantified Difference | Effective steric profile is distinct from the rigid, high-angle P(tBu)₃ and greater than the benchmark PCy₃. |
| Conditions | Standard Tolman cone angle calculation methodology based on Ni(CO)₃L complexes. |
This unique and adaptable steric environment can enable catalytic selectivity and stability in transformations where common bulky phosphines are ineffective.
Tris(trimethylsilylmethyl)phosphine is a crystalline solid with a melting point of 66-70 °C, offering significant advantages in material handling, dosing, and safety for process workflows. This contrasts sharply with its close structural analog, Tris(trimethylsilyl)phosphine (P(SiMe3)3), which is a pyrophoric liquid or low-melting solid (m.p. 24 °C) that ignites spontaneously in air and requires specialized handling techniques.
| Evidence Dimension | Physical State & Melting Point |
| Target Compound Data | Crystalline Solid, M.P. 66-70 °C |
| Comparator Or Baseline | Tris(trimethylsilyl)phosphine: Liquid / Low-Melting Solid, M.P. 24 °C |
| Quantified Difference | 42-46 °C higher melting point; solid vs. pyrophoric liquid at standard lab temperatures. |
| Conditions | Standard atmospheric pressure. |
For procurement, a stable, weighable solid simplifies operations, enhances dosing accuracy, and improves safety, directly impacting process reliability and reducing handling costs.
The P-CH₂-SiMe₃ architecture of the ligand is fundamentally important for creating thermally robust metal complexes. The absence of hydrogen atoms on the carbon atom beta to the phosphorus center completely blocks the β-hydride elimination decomposition pathway. This is a critical stability advantage over common alkylphosphines like Triethylphosphine (PEt₃) or Tri-n-butylphosphine (P(n-Bu)₃), whose metal complexes are often susceptible to this degradation route at elevated temperatures. This intrinsic stability makes Tris(trimethylsilylmethyl)phosphine a superior precursor for catalysts designed for high-temperature applications.
| Evidence Dimension | Presence of β-Hydrogens |
| Target Compound Data | None |
| Comparator Or Baseline | Phosphines with ethyl, propyl, or butyl groups: Present |
| Quantified Difference | Qualitative but absolute: β-hydride elimination pathway is structurally blocked. |
| Conditions | In coordinated metal-alkyl complexes. |
This structural feature directly translates to longer catalyst lifetimes and more reliable performance in high-temperature processes, a key consideration for industrial procurement.
For catalytic processes run at elevated temperatures where catalyst degradation limits yield and turnover number. The inherent thermal stability derived from the lack of β-hydrogens makes its metal complexes more robust than those of many standard alkylphosphines.
When the objective is the synthesis of low-coordinate, coordinatively saturated metal centers. Its significant and adaptable steric bulk is ideal for preventing ligand crowding or dimerization, allowing for the isolation of well-defined, reactive monomeric species.
In workflows where operational safety, ease of handling, and dosing accuracy are paramount. Its nature as a stable, crystalline solid makes it a more reliable and process-friendly choice compared to liquid or pyrophoric phosphine alternatives like P(SiMe3)3.